1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is an organic compound that features a piperazine ring substituted with a trifluoromethyl group on the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is currently unknown. This compound is a derivative of trifluoromethylpyridine, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is likely that the compound interacts with its targets through the unique properties of the trifluoromethyl group and the pyridine ring
Biochemical Pathways
Trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries , suggesting that they may interact with a variety of biochemical pathways
Pharmacokinetics
The compound’s trifluoromethyl group and pyridine ring may influence its bioavailability
Result of Action
Given the compound’s structural similarity to other trifluoromethylpyridine derivatives, it may have similar effects, such as interacting with various targets and affecting multiple biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of 1-methylpiperazine with 3-(trifluoromethyl)pyridine under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-Methyl-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-Methyl-4-[3-(trifluoromethyl)benzyl]piperazine
- 1-Methyl-4-[3-(trifluoromethyl)thiazol-2-yl]piperazine
Uniqueness: 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethyl group on the pyridine ring, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYSODSNWMPVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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